molecular formula C20H13FN2O4 B6549364 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 1040638-98-9

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6549364
CAS No.: 1040638-98-9
M. Wt: 364.3 g/mol
InChI Key: IMZAKTTYVPACNJ-UHFFFAOYSA-N
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Description

“N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known to have a wide range of biological activities such as anti-inflammatory, antimalarial, and anticancer activity . They have been studied for their potential to inhibit the proliferation of various cancer cell lines .


Synthesis Analysis

The synthesis of chromone carboxamide derivatives involves the preparation of a series of compounds bearing diverse amide side chains . The synthesis process involves key intermediates and selective amide coupling agents . The synthesized compounds are then screened for their in vitro human monoamine oxidase inhibitory activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a chromone nucleus and an amide side chain . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has a positive impact on the cytotoxic activity .


Chemical Reactions Analysis

Chromone carboxamides show positive interactions with human monoamine oxidase-B (h MAO-B) and repulsive interactions with human monoamine oxidase-A (h MAO-A), which affirms its selectivity towards MAO-B . This interaction is crucial in the oxidative deamination of many biologically significant monoamines, a substantial cause of neurodegenerative processes .


Physical and Chemical Properties Analysis

The physico-chemical properties of chromone carboxamides are in accordance with the general requirements of the drug development process . For instance, “7-(benzyloxy)-N-(2-fluorophenyl)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide” is a pale yellow solid with a melting point of 214–217 °C .

Future Directions

The future directions for the study of chromone carboxamides involve further structure optimization, with certain compounds serving as leads . Given the increase of multidrug resistances in various types of cancer, the development of new active compounds like chromone carboxamides is a real challenge for the coming years .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-15-7-3-1-5-13(15)18-9-12(23-27-18)11-22-20(25)19-10-16(24)14-6-2-4-8-17(14)26-19/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAKTTYVPACNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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